(S)-3-(Benzoyloxy)quinuclidine

butyrylcholinesterase enantioselective hydrolysis quinuclidine ester

(S)-3-(Benzoyloxy)quinuclidine (CAS 221671-41-6), also referred to as (S)-quinuclidin-3-yl benzoate or the S-enantiomer of benzoclidine/oxylidin, is a chiral bicyclic amine ester belonging to the quinuclidine derivative class. It is the (S)-configured enantiomer of quinuclidin-3-yl benzoate, a compound with a benzoyl ester moiety attached to the 3-position of the quinuclidine scaffold.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 221671-41-6
Cat. No. B3325799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Benzoyloxy)quinuclidine
CAS221671-41-6
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2/t13-/m1/s1
InChIKeyAHKAOMZZTQULDS-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (S)-3-(Benzoyloxy)quinuclidine (CAS 221671-41-6) and Why Its Chirality Matters for Procurement


(S)-3-(Benzoyloxy)quinuclidine (CAS 221671-41-6), also referred to as (S)-quinuclidin-3-yl benzoate or the S-enantiomer of benzoclidine/oxylidin, is a chiral bicyclic amine ester belonging to the quinuclidine derivative class [1]. It is the (S)-configured enantiomer of quinuclidin-3-yl benzoate, a compound with a benzoyl ester moiety attached to the 3-position of the quinuclidine scaffold . The racemic mixture is known as oxylidin or benzoclidine (CAS 16852-81-6) and possesses weak acetylcholine receptor (AChR) antagonist activity, hypotensive, antiarrhythmic, and sedative properties . The availability of the single enantiomer under CAS 221671-41-6 enables stereochemically defined research applications; the absolute stereochemistry critically determines its interaction with biological targets such as butyrylcholinesterase (BChE), where the (S)-enantiomer exhibits drastically different kinetic behavior compared to its (R)-counterpart [1].

Why (S)-3-(Benzoyloxy)quinuclidine Cannot Be Substituted by Racemic Oxylidin or the (R)-Enantiomer in Stereosensitive Research


Substituting (S)-3-(Benzoyloxy)quinuclidine with the racemic mixture (oxylidin/benzoclidine; CAS 16852-81-6) or the (R)-enantiomer introduces uncontrolled stereochemical variables that fundamentally alter experimental outcomes. Kinetic studies with horse serum butyrylcholinesterase (BChE) demonstrate that the (R)-enantiomer reacts 18-fold faster than the (S)-enantiomer, and the derived enantiomeric excess (ee) of 78% means a racemic substrate will experience divergent catalytic processing [1]. Computational modeling attributes this to differential stabilization of the quinuclidinium moiety and distinct hydrogen-bonding patterns in the BChE active site, which are enantiomer-specific [2]. Therefore, in any stereoselective biochemical, pharmacological, or biocatalytic application, using non-enantiopure material introduces quantitative error and mechanistic ambiguity that cannot be corrected by normalizing to total concentration.

Quantitative Differentiation Evidence for (S)-3-(Benzoyloxy)quinuclidine (CAS 221671-41-6)


Enantiomer-Dependent Hydrolysis Rates: 18-Fold Preference for RQBz over SQBz by Butyrylcholinesterase

When assayed as substrates for horse serum butyrylcholinesterase (BChE, EC 3.1.1.8), (S)-quinuclidin-3-yl benzoate (SQBz) exhibits markedly slower hydrolysis kinetics than its (R)-enantiomer (RQBz). Direct comparative kinetic analysis places the reaction rate of RQBz at approximately 18-fold that of SQBz under equivalent conditions, establishing a strong stereochemical preference for the (R)-enantiomer by BChE [1][2].

butyrylcholinesterase enantioselective hydrolysis quinuclidine ester

Substrate Efficiency Relative to Benzoylcholine: SQBz Displays 100-Fold Slower Turnover by BChE

The relative substrate efficiency of quinuclidinium esters with BChE was benchmarked against benzoylcholine chloride (BzCh), the prototypical choline ester substrate. Under identical assay conditions, SQBz exhibited a reaction rate approximately 100-fold slower than BzCh, whereas RQBz was only 7-fold slower by comparison [1]. The kcat for the substrates decreased in the order BzCh > RQBz (4-fold slower) ≫ SQBz (76-fold slower than BzCh), positioning SQBz as a distinctly poor substrate for BChE [2].

cholinesterase substrate profiling benzoylcholine comparison kcat ranking

Binding Affinity to BChE: SQBz Shows 2-Fold Higher Affinity than RQBz

Despite being hydrolyzed more slowly, (S)-quinuclidin-3-yl benzoate (SQBz) actually binds with higher affinity to the BChE active site than its (R)-congener. Michaelis-Menten analysis yielded Km values of 0.13 mM for SQBz and 0.28 mM for RQBz, a nearly 2-fold difference in favor of the (S)-enantiomer [1]. This pronounced kinetic binding-hydrolysis paradox, where superior binding coincides with inferior catalytic turnover, distinguishes the (S)-enantiomer and is mechanistically attributed to less favorable cation-π interaction with Trp84 and a higher barrier for productive substrate orientation in the Michaelis complex [2].

Michaelis constant enzyme binding affinity Km comparison

Pharmacological Profile Differentiation: Oxylidin (Racemate) Lacks Muscle-Relaxant Properties of Typical Anxiolytics

The racemic form of the compound, oxylidin (benzoclidine), has been characterized as a CNS sedative/anxiolytic that, in distinction from other anxiolytics of the benzodiazepine class, practically lacks central muscle-relaxant properties [1]. This pharmacological feature is documented in Russian pharmacopoeia literature and is attributed to its multifaceted mechanism involving weak M- and N-cholinoreceptor antagonism, moderate ganglioblocking activity, and adrenolytic action, rather than GABAA receptor modulation . Although direct enantiopure (S)-specific in vivo data are not available, the known stereoselectivity of the quinuclidine scaffold towards muscarinic and cholinergic targets [2] predicts that the (S)-enantiomer may exhibit a distinct pharmacological signature compared to the racemate or the (R)-enantiomer.

anxiolytic selectivity muscle relaxation absence CNS pharmacology

Optimal Procurement and Application Scenarios for (S)-3-(Benzoyloxy)quinuclidine (CAS 221671-41-6)


Enantioselective Biocatalysis and Enzymatic Resolution Studies Using Butyrylcholinesterase

The 18-fold stereoselectivity and defined kinetic parameters (Km-SQBz = 0.13 mM; Km-RQBz = 0.28 mM) make enantiopure (S)-3-(Benzoyloxy)quinuclidine the appropriate low-turnover stereoisomer for calibrating BChE-mediated resolution processes [1]. Researchers developing biocatalytic routes to chiral quinuclidine alcohols and esters can use the (S)-enantiomer as a substrate of defined kinetic behavior to validate enzyme performance, calculate enantiomeric excess (78% resolution predicted), and benchmark against the hydrolysis rates of new substrate candidates.

Cholinesterase Structure-Activity Relationship (SAR) Studies and Mechanistic Enzymology

The binding-hydrolysis paradox displayed by SQBz (higher affinity yet 76-fold slower kcat than benzoylcholine) provides a unique tool for dissecting the molecular determinants of BChE catalytic efficiency [2]. Computational modeling indicates that the lower stabilization of the tetrahedral intermediate relative to the Michaelis complex for SQBz contributes to the high-energy barrier for hydrolysis [3]. This makes the (S)-enantiomer an informative control compound for site-directed mutagenesis studies, transition-state analog design, and training of molecular docking algorithms.

Chiral Chromatography Method Development and Enantiomeric Purity Validation

The well-characterized kinetic and computational discrimination between SQBz and RQBz [1][3] means that certified (S)-3-(Benzoyloxy)quinuclidine can serve as an authentic reference for developing and validating chiral HPLC or SFC separation methods. With an estimated enantiomeric excess of 78% achievable enzymatically, analytical laboratories require the pure (S)-standard to establish baseline separation, system suitability, and to quantify enantiomeric purity in resolved product lots.

Pharmacological Profiling of Quinuclidine-Based Cholinergic Agents

The quinuclidine scaffold is a privileged structure for muscarinic and nicotinic receptor ligands with documented M2/M3 selectivity [4]. Although receptor-level data for enantiopure (S)-3-(Benzoyloxy)quinuclidine are scarce, the steep stereochemical dependence observed in BChE kinetics warrants the use of the single enantiomer in any receptor binding, functional assay, or in vivo study where stereochemistry could influence ligand-receptor interactions. Procurement of the racemate (CAS 16852-81-6) for such studies would confound interpretation of any chiral recognition effects.

Quote Request

Request a Quote for (S)-3-(Benzoyloxy)quinuclidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.